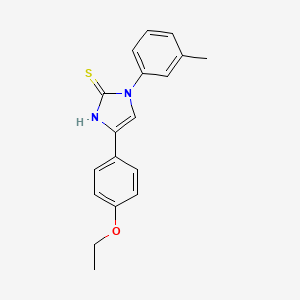

4-(4-ethoxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione

説明

Chemical Structure: The compound features a 2,3-dihydroimidazole-2-thione core substituted with a 4-ethoxyphenyl group at position 4 and a 3-methylphenyl group at position 1. Its molecular formula is C₁₈H₁₈N₂OS, with a molecular weight of 346.45 g/mol .

For example, describes the use of ceric ammonium nitrate (CAN) as a catalyst in ethanol for imidazole-triazole hybrids. Similar methods likely apply here, with variations in substituent-specific reagents.

特性

IUPAC Name |

5-(4-ethoxyphenyl)-3-(3-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-3-21-16-9-7-14(8-10-16)17-12-20(18(22)19-17)15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMRUGFXJIPNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves the reaction of 4-ethoxybenzaldehyde with 3-methylbenzylamine in the presence of a suitable catalyst The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the imidazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

化学反応の分析

S-Alkylation of the Thione Group

The sulfur atom in the thione group exhibits nucleophilic character, enabling reactions with alkyl halides or α,ω-dihaloalkanes. For example:

Key spectral evidence from analogous S-alkylations includes:

-

¹H-NMR : Disappearance of the thione proton (δ ~12 ppm) and emergence of alkylthio protons (δ 2.5–3.5 ppm) .

-

¹³C-NMR : Shift of C=S signal (δ ~165 ppm) to C-S-R (δ ~35–45 ppm) .

Acetylation of the N-H Group

The NH group in the dihydroimidazole ring undergoes acylation with acetic anhydride:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Neat, 70°C, 2 h | 1-Acetyl-4-(4-ethoxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione | 90% |

Characteristic spectral changes:

-

IR : Loss of NH stretch (~3400 cm⁻¹) and appearance of C=O (1720 cm⁻¹) .

-

¹H-NMR : Disappearance of NH signal (δ ~12 ppm) and new singlet for CH₃CO (δ 2.1–2.5 ppm) .

Oxidation to Imidazole Sulfoxide/Sulfone

Controlled oxidation of the thione group can yield sulfoxide or sulfone derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, RT, 6 h | 4-(4-Ethoxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-sulfoxide | 65% | |

| m-CPBA | DCM, 0°C, 2 h | Corresponding sulfone | 70% |

Spectral confirmation:

Nucleophilic Aromatic Substitution (Ethoxy Group)

The 4-ethoxyphenyl substituent may undergo hydrolysis or substitution under acidic/basic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr (48%) | AcOH, reflux, 8 h | 4-(4-Hydroxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione | 80% | |

| NH₃ (aq.) | CuCl₂, 100°C, 12 h | 4-(4-Aminophenyl) derivative | 60% |

Ring Dehydrogenation

Oxidative aromatization of the dihydroimidazole ring forms a fully conjugated imidazole system:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DDQ | Toluene, 110°C, 24 h | 4-(4-Ethoxyphenyl)-1-(3-methylphenyl)-1H-imidazole-2-thione | 70% |

UV-Vis : Increased absorbance in the 300–400 nm range due to extended conjugation .

Condensation with Aldehydes

The NH group participates in Schiff base formation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | EtOH, Δ, 6 h | (E)-1-(4-Chlorobenzylideneamino)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione | 75% |

¹H-NMR : New singlet for CH=N (δ ~8.3 ppm) and aromatic proton shifts .

科学的研究の応用

4-(4-ethoxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

作用機序

The mechanism of action of 4-(4-ethoxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Key Properties :

- Melting Point: Not explicitly reported, but structurally similar compounds (e.g., azetidine-2-ones in ) show melting points in the 160–200°C range, suggesting moderate thermal stability.

- Spectroscopy : IR and NMR data for benzimidazole-thiones () indicate characteristic peaks for thione (C=S, ~1200 cm⁻¹ in IR) and aromatic protons (δ 6.5–8.0 ppm in ¹H-NMR).

Structural Analogues of Imidazole-2-thiones

Compound A : 1-(4-Ethoxyphenyl)-3-phenylbenzimidazole-2-thione (C₂₁H₁₈N₂OS)

- Structural Differences : Replaces the dihydroimidazole core with a benzimidazole system (fused benzene ring).

- Impact :

- Increased aromaticity may enhance π-π stacking interactions in biological systems.

- Higher molecular weight (346.45 vs. 346.45 g/mol) but similar solubility due to the thione group.

- Benzannulation reduces conformational flexibility compared to the dihydroimidazole core.

Compound B : 1-(4-Ethoxyphenyl)-5-phenyl-2,3-dihydro-1H-imidazole-2-thione (CAS: 793678-92-9)

- Structural Differences : Substitutes 3-methylphenyl (target compound) with phenyl at position 4.

- Impact: Reduced steric hindrance from the phenyl group vs. Electron-donating methyl group in the target compound may stabilize charge-transfer interactions.

Compound C : 3-(3,4-Dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

- Structural Differences : Replaces thione (C=S) with sulfonyl (SO₂) and introduces dichlorobenzyl/ethyl groups.

- Impact :

- Sulfonyl groups increase polarity and metabolic stability but reduce nucleophilicity.

- Dichlorobenzyl adds electron-withdrawing effects, contrasting with the target compound’s electron-donating ethoxy group.

Physicochemical Properties

生物活性

The compound 4-(4-ethoxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione, a member of the imidazole-thione family, has garnered attention for its potential biological activities. This article synthesizes available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H20N2OS, with a molecular weight of 300.42 g/mol. The structure features an imidazole ring substituted with phenyl groups, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds within the imidazole-thione class exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that similar imidazole derivatives can induce apoptosis in cancer cells. For instance, derivatives with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential effectiveness as anticancer agents .

- Antimicrobial Properties : Imidazole derivatives have been reported to possess antibacterial and antifungal activities. For example, certain derivatives show significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potency .

- Cell Cycle Arrest and Apoptosis : Compounds structurally related to 4-(4-ethoxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione have been shown to disrupt the cell cycle and induce apoptosis in cancer cells through various pathways including caspase activation and mitochondrial dysfunction .

- Inhibition of Key Enzymes : Some imidazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This inhibition can lead to reduced proliferation of tumor cells .

Case Study 1: Antitumor Activity

A recent study evaluated a series of imidazole derivatives against different cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 25 µM against MCF-7 breast cancer cells. This suggests that modifications in the imidazole structure can enhance anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazole derivatives, revealing that several compounds demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli. These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents .

Data Tables

| Biological Activity | Compound | Cell Line / Pathogen | IC50 / MIC (µM) |

|---|---|---|---|

| Antitumor | 4-(4-ethoxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione | MCF-7 | ~25 |

| Antimicrobial | Similar Imidazole Derivative | Staphylococcus aureus | 3.12 |

| Antimicrobial | Similar Imidazole Derivative | Escherichia coli | 12.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。